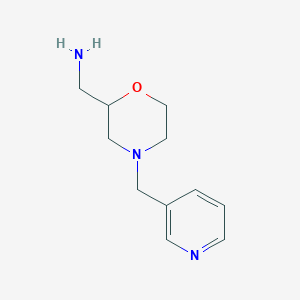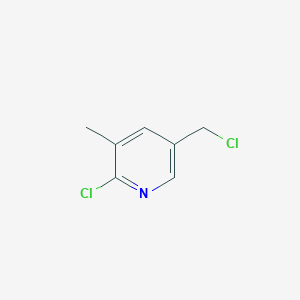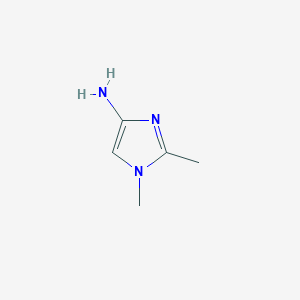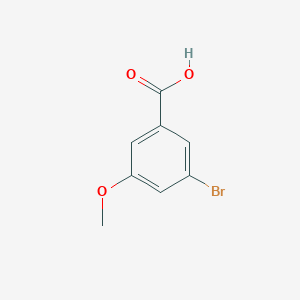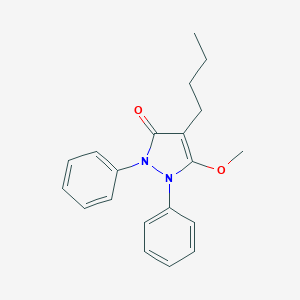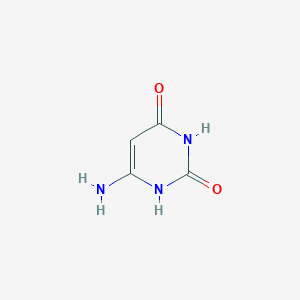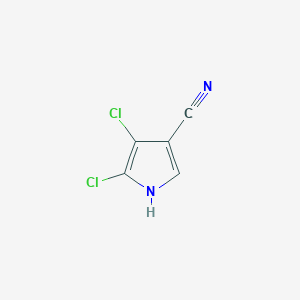
1H-Pyrrole-3-carbonitrile, 4,5-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-carbonitrile, 4,5-dichloro- is a heterocyclic organic compound that features a pyrrole ring substituted with two chlorine atoms at the 4 and 5 positions and a cyano group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-3-carbonitrile, 4,5-dichloro- typically involves the reaction of suitable precursors under controlled conditions. One common method is the cyclization of appropriate nitrile precursors with chlorinated reagents. For example, the reaction of 3-cyanopyrrole with chlorinating agents can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize byproducts .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-3-carbonitrile, 4,5-dichloro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Amino-substituted pyrroles.
Substitution: Various substituted pyrroles depending on the nucleophile used.
Scientific Research Applications
1H-Pyrrole-3-carbonitrile, 4,5-dichloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carbonitrile, 4,5-dichloro- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the cyano and chloro groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1H-Pyrrole-3-carbonitrile: Lacks the chloro substituents, which can affect its reactivity and applications.
4,5-Dichloro-1H-pyrrole: Lacks the cyano group, which can influence its chemical properties and biological activities.
Uniqueness: 1H-Pyrrole-3-carbonitrile, 4,5-dichloro- is unique due to the presence of both cyano and chloro groups, which provide a distinct combination of electronic and steric effects. This makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
4,5-dichloro-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2/c6-4-3(1-8)2-9-5(4)7/h2,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURKJCCLHBBFLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N1)Cl)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

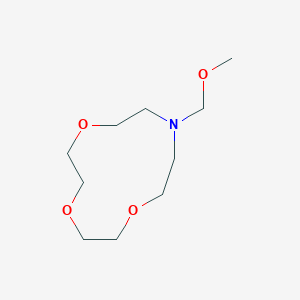
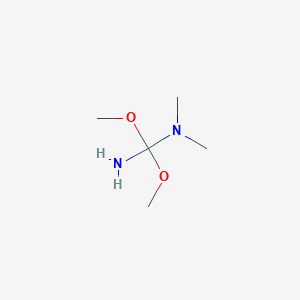
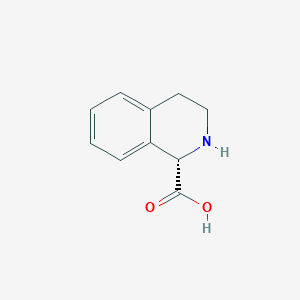
![6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B116296.png)
